4-(5-Chlorothiophen-2-yl)-3-methylbutan-2-ol
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Overview
Description
- It features a chlorothiophene ring and a methylbutanol side chain. The chlorine atom is attached to the 5-position of the thiophene ring.
- This compound has applications in various fields due to its unique structure and properties.
4-(5-Chlorothiophen-2-yl)-3-methylbutan-2-ol: , also known by its systematic name , is a chemical compound with the molecular formula .
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The exact mechanism of action for this compound is context-dependent.
- It may act as a ligand, binding to specific receptors or enzymes.
- Further research is needed to elucidate its precise molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds:
Remember that further research and experimentation are essential to fully understand the compound’s properties and applications
Biological Activity
4-(5-Chlorothiophen-2-yl)-3-methylbutan-2-ol is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, focusing on its cytotoxicity, antimicrobial effects, and mechanisms of action.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The compound can be synthesized through a multi-step process involving nucleophilic substitution reactions and subsequent functional group modifications. The detailed synthetic pathway is often documented in chemical literature but will not be elaborated here as the focus is on biological activity.
Cytotoxicity
Research has demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of related compounds have shown IC50 values ranging from 8 μM to 12 μM against colon cancer cells (HCT-116) and breast cancer cells (MCF-7) .
Table 1: Cytotoxicity of Related Compounds
Compound | Cell Line | IC50 (μM) | Selectivity Ratio (Cancer/Non-Cancer) |
---|---|---|---|
Compound 20 | MCF-7 | 12.8 | 3.0 |
Compound 24 | HCT-116 | 12.7 | 4.0 |
Compound 30 | HCT-116 | 8.0 | 11.0 |
These compounds were found to induce apoptosis in cancer cells, characterized by DNA fragmentation and loss of mitochondrial membrane potential . The selectivity of these compounds towards cancer cells over non-cancerous cells indicates their potential as therapeutic agents.
Antimicrobial Activity
In addition to anticancer properties, compounds containing the chlorothiophenyl moiety have been evaluated for their antimicrobial activities. For example, related compounds have shown effectiveness against various strains of bacteria, including Staphylococcus aureus (MRSA) . The mechanism of action often involves disruption of bacterial cell wall synthesis and inhibition of biofilm formation.
Table 2: Antimicrobial Activity Against MRSA
Compound | Minimum Inhibitory Concentration (MIC) |
---|---|
Compound A | 62.5 µg/mL |
Compound B | 78.12 µg/mL |
These findings suggest that the biological activity of such compounds may extend beyond anticancer effects, highlighting their potential as broad-spectrum antimicrobial agents.
Case Studies
Several studies have investigated the biological activity of derivatives similar to this compound:
- Cytotoxicity Study : A study evaluated the cytotoxic effects of a series of thiophene derivatives on MCF-7 and HCT-116 cell lines. The results indicated a strong correlation between structural modifications and increased cytotoxicity, with some derivatives exhibiting selectivity indices significantly higher than traditional chemotherapeutics like cisplatin .
- Antimicrobial Efficacy : Another research focused on the antimicrobial properties of chlorinated thiophene derivatives against MRSA strains. The study reported that certain compounds not only inhibited bacterial growth but also prevented biofilm formation, suggesting a dual mechanism of action that could be beneficial in treating resistant infections .
Properties
Molecular Formula |
C9H13ClOS |
---|---|
Molecular Weight |
204.72 g/mol |
IUPAC Name |
4-(5-chlorothiophen-2-yl)-3-methylbutan-2-ol |
InChI |
InChI=1S/C9H13ClOS/c1-6(7(2)11)5-8-3-4-9(10)12-8/h3-4,6-7,11H,5H2,1-2H3 |
InChI Key |
JINFIYLEHOECJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(S1)Cl)C(C)O |
Origin of Product |
United States |
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